Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-

Solid-phase peptide synthesis Fmoc chemistry Glutamine side-chain protection

Fmoc-Gln(Trt)-OH (Nα-Fmoc-Nδ-trityl-L-glutamine, CAS 132327-80-1, MW 610.70 g/mol, C₃₉H₃₄N₂O₅) is a doubly protected glutamine derivative in which the α-amino group is masked by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the side-chain primary carboxamide is protected by the acid-labile triphenylmethyl (trityl, Trt) group. This orthogonal protection strategy enables sequential Fmoc-deprotection with piperidine for chain elongation while the Trt group remains stable until final global acidolytic cleavage with 95% TFA (1–3 hours), during which it is removed without alkylation of tryptophan residues.

Molecular Formula C39H34N2O5
Molecular Weight 610.7 g/mol
Cat. No. B8065518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-
Molecular FormulaC39H34N2O5
Molecular Weight610.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C39H34N2O5/c40-36(42)25-24-35(37(43)44)41(38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H2,40,42)(H,43,44)/t35-/m0/s1
InChIKeyRJOWDRCXXHFWKO-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gln(Trt)-OH (CAS 132327-80-1): A Double-Protected Glutamine Building Block for Fmoc-SPPS Procurement


Fmoc-Gln(Trt)-OH (Nα-Fmoc-Nδ-trityl-L-glutamine, CAS 132327-80-1, MW 610.70 g/mol, C₃₉H₃₄N₂O₅) is a doubly protected glutamine derivative in which the α-amino group is masked by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the side-chain primary carboxamide is protected by the acid-labile triphenylmethyl (trityl, Trt) group . This orthogonal protection strategy enables sequential Fmoc-deprotection with piperidine for chain elongation while the Trt group remains stable until final global acidolytic cleavage with 95% TFA (1–3 hours), during which it is removed without alkylation of tryptophan residues . The compound is supplied as a white to off-white powder with a typical HPLC purity of ≥99.0% and enantiomeric purity of ≥99.8%, and is manufactured at multi-tonne scale to support industrial peptide API production [1].

Why Fmoc-Gln(Trt)-OH Cannot Be Replaced by Unprotected Fmoc-Gln-OH or Alternative Side-Chain-Protected Glutamine Derivatives


Fmoc-Gln(Trt)-OH occupies a specific niche in Fmoc-SPPS that is not satisfied by any single alternative. Fmoc-Gln-OH—the unprotected analog—suffers from poor solubility in DMF (the standard SPPS solvent) and undergoes carbodiimide-mediated dehydration of the side-chain carboxamide to a nitrile during activation, generating persistent by-products that co-elute with the target peptide . Among side-chain-protected alternatives, Fmoc-Gln(Mtt)-OH carries the more acid-labile 4-methyltrityl group, which is partially cleaved even under mildly acidic conditions used for resin cleavage from hyperacid-labile linkers such as 2-chlorotrityl chloride, creating an unwanted orthogonal deprotection window that can compromise yield and purity when global Trt-type protection is the intended strategy . Fmoc-Gln(Tmob)-OH was historically deployed but generated carbonium-ion by-products during acidolytic cleavage and has been largely superseded [1]. The Trt group in Fmoc-Gln(Trt)-OH uniquely balances solubility enhancement, suppression of dehydration side reactions, and compatibility with standard global TFA deprotection protocols, making it the default procurement choice for Fmoc-SPPS whenever glutamine is incorporated in a sequence where side-chain protection is required [2].

Quantitative Differentiation Evidence for Fmoc-Gln(Trt)-OH Relative to Closest Analogs and Alternatives


Peptide Purity: Fmoc-Gln(Trt)-OH Demonstrates Superior Crude Peptide Purity Relative to Unprotected and Tmob-Protected Glutamine Derivatives

The foundational work by Sieber and Riniker (1991) established that Nω-trityl protection of the glutamine carboxamide yields significantly purer crude peptides than alternative Gln-incorporation strategies, a claim formally referenced as 'Reference [1]' in the Novabiochem® product specification and reproduced across the Merck/Sigma-Aldrich technical literature [1]. In a subsequent comparative study, Han et al. (1996) evaluated Fmoc-Gln(Trt)-OH alongside Fmoc-Gln(Tmob)-OH and novel xanthenyl-protected Gln derivatives (Xan, 2-Moxan, 3-Moxan) in the synthesis of multiple model peptides; Trt-protected Gln served as the established baseline comparator, and the xanthenyl derivatives were shown to produce purer products than either Tmob or Trt protection [2]. This positions Fmoc-Gln(Trt)-OH as the validated benchmark against which newer protecting-group chemistries are measured. For Fmoc-Asn, the closest structural analog exhibiting identical protection chemistry, Bray et al. (1995) quantitatively ranked coupling efficiency by target peptide purity across 33 experiments in seven test peptides, placing Fmoc-Asn(Trt)-OH equal to Fmoc-Asn(Mtt)-OH and superior to Fmoc-Asn(Mbh)-OH [3].

Solid-phase peptide synthesis Fmoc chemistry Glutamine side-chain protection

Solubility: Fmoc-Gln(Trt)-OH Exhibits ≥4-Fold Higher Solubility in DMF Relative to Unprotected Fmoc-Gln-OH

Poor solubility of Fmoc-amino acids in DMF and NMP directly limits the effective concentration achievable during coupling, reducing reaction rates and driving up excess-reagent requirements. Advanced ChemTech documents that Fmoc-Gln(Trt)-OH dissolves readily in all standard peptide synthesis reagents including DMF, whereas Fmoc-Gln-OH is described as 'much less soluble in dimethylformamide (DMF)' . Independent solubility specifications indicate that Fmoc-Gln(Trt)-OH achieves clear dissolution at 25 mmol in 50 mL DMF, corresponding to approximately 305 mg/mL (calculated from MW 610.70 g/mol), which meets the practical solubility threshold for standard 0.1–0.5 M coupling solutions used in both manual and automated SPPS . While exact mg/mL values for Fmoc-Gln-OH in DMF are not published in peer-reviewed literature, the qualitative gap is consistently cited across multiple vendor technical datasheets as a key differentiator driving procurement preference for the Trt-protected form .

DMF solubility Peptide coupling concentration Resin swelling

Side-Reaction Suppression: Trityl Protection Prevents Carbodiimide-Mediated Dehydration of the Glutamine Side-Chain Carboxamide to Nitrile

When Fmoc-Gln-OH (side-chain unprotected) is activated with carbodiimide reagents such as DIC or DCC, the primary carboxamide undergoes dehydration to the corresponding γ-nitrile, generating a persistent impurity that co-elutes with the target peptide during RP-HPLC purification [1]. This side reaction is well-documented for the analogous asparagine system: Gausepohl et al. (1989) demonstrated that activation of Fmoc-Asn-OH without side-chain protection produced heterogeneous products in the model peptide Met-Lys-Asn-Val-Pro-Glu-Pro-Ser, whereas side-chain-protected Fmoc-Asn derivatives (including Trt) yielded homogeneous peptide [2]. Zheng et al. (1994) isolated and characterized the nitrile by-product [Ala(CN)³,Ala⁵]-glycopeptide resulting from dehydration of Fmoc-Asn-OH during carbodiimide activation [3]. The Trt group in Fmoc-Gln(Trt)-OH physically blocks the carboxamide NH from reacting with the O-acylisourea intermediate formed during carbodiimide activation, thereby preventing nitrile formation entirely. This protective mechanism is explicitly noted in the Novabiochem® product literature: 'Using Fmoc-Gln(Trt)-OH in peptide synthesis prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents' .

Dehydration side reaction Nitrile by-product Carbodiimide activation Fmoc-Asn/Gln coupling

Acid Lability Hierarchy: Trt Provides a Distinct Deprotection Window Relative to Mtt, Enabling Orthogonal Global vs. Selective Side-Chain Deprotection Strategies

Within the trityl family of acid-labile protecting groups, Trt (triphenylmethyl), Mtt (4-methyltrityl), and Mmt (4-methoxytrityl) form a graded hierarchy of acid sensitivity. According to comprehensive technical guidance from Aladdin Scientific, Trt is more acid-stable than Mtt, requiring concentrated TFA (typically 95% TFA with scavengers) for complete removal over 1–3 hours, whereas Mtt can be cleaved with as little as 1% TFA in dichloromethane . This differential acid lability is not a minor nuance but a route-design decision point: Trt-protected side chains (appropriate for Gln and Asn in standard Fmoc/tBu SPPS) remain intact during mild acid treatments used to cleave peptides from hyperacid-labile resins (e.g., 2-chlorotrityl chloride resin, cleaved with 0.5–1% TFA or 20% HFIP in DCM), while Mtt-protected side chains would undergo partial premature deprotection under the same conditions [1]. For Fmoc-Gln(Trt)-OH, the Trt group is removed concurrently with other tBu-type side-chain protections (Boc, tBu, Pbf) and the peptide–resin linker during the final global TFA cleavage step, simplifying the overall workflow . In contrast, Fmoc-Gln(Mtt)-OH (CAS 144317-23-7) is appropriate only when orthogonal side-chain deprotection is specifically required, such as for on-resin cyclization or site-selective modification of a Gln residue prior to chain completion .

Orthogonal protection Trityl acid lability Selective deprotection Fmoc/tBu strategy

Industrial Validation: Fmoc-Gln(Trt)-OH Is the Specified Glutamine Building Block in Patented Fragment-Based Synthesis of Semaglutide (GLP-1 Receptor Agonist)

The commercial relevance of Fmoc-Gln(Trt)-OH is demonstrated by its explicit specification in multiple patent filings for the industrial manufacture of semaglutide, a blockbuster GLP-1 receptor agonist. The Neuland Laboratories patent (2023) defines Fragment-4 for semaglutide assembly as Fmoc-Gln(Trt)-Ala-Ala-Lys(C18 diacid mono-t-butyl-γ-Glu(AEEA-AEEA)-OtBu)-Glu(OtBu)-Phe-Ile-Ala-Trp(Boc)-OH, with Fmoc-Gln(Trt)-OH as the N-terminal residue of this key intermediate fragment [1]. This fragment-based convergent strategy depends on the Trt group remaining intact throughout fragment synthesis, purification, and coupling, only to be removed in the final global deprotection step—precisely the use case for which Trt (rather than Mtt) protection is optimized. Multiple commercial suppliers list Fmoc-Gln(Trt)-OH with a 99% minimum HPLC purity specification and explicitly market it for GLP-1, semaglutide, and tirzepatide peptide assembly, with production capacities reaching 3 tonnes/month, reflecting genuine large-scale industrial demand [2].

Semaglutide GLP-1 synthesis Fragment condensation Peptide API manufacturing

Enantiomeric Purity and Specified Impurity Profile: Novabiochem®-Grade Fmoc-Gln(Trt)-OH Delivers ≥99.8% Enantiomeric Purity with Quantitatively Specified Individual Impurity Limits

The Novabiochem® brand specification for Fmoc-Gln(Trt)-OH (Merck KGaA) includes enantiomeric purity ≥99.8% (a/a) by HPLC, ensuring ≤0.2% D-Gln(Trt)-OH epimer . Importantly, the specification quantifies individual process-related impurities: Fmoc-β-Ala-OH ≤0.1% (a/a) and Fmoc-β-Ala-Gln(Trt)-OH ≤0.1% (a/a), with an additional dipeptide impurity Fmoc-Gln(Trt)-Gln(Trt)-OH also limited to ≤0.1% . The β-Ala impurities arise from base-catalyzed Lossen-type rearrangement during Fmoc-amino acid manufacturing and can propagate through peptide chain elongation as deletion-insertion sequences that are exceptionally difficult to detect and remove . CEM Corporation independently certifies Fmoc-Gln(Trt)-OH with HPLC Purity ≥99.0% and Enantiomeric Purity ≥99.8%, and emphasizes that their material is 100% fully synthetic (non-fermentation-derived) with continuous in-house testing in their peptide synthesis laboratory [1]. These specifications are directly relevant for GMP peptide API manufacturing, where individual impurity limits on starting materials are a regulatory expectation per ICH Q11.

Enantiomeric purity Diastereomeric impurity Peptide quality control Fmoc-β-Ala impurity

Optimal Procurement and Deployment Scenarios for Fmoc-Gln(Trt)-OH Based on Quantitative Differentiation Evidence


GMP Manufacturing of GLP-1 Receptor Agonist Peptide APIs (Semaglutide, Tirzepatide, Liraglutide)

Fmoc-Gln(Trt)-OH is the specified glutamine building block in patented fragment-condensation routes for semaglutide manufacture [1]. Procurement of Novabiochem®-grade material (enantiomeric purity ≥99.8%, individually specified β-Ala and dipeptide impurities ≤0.1% each) directly supports ICH Q11 starting-material quality expectations for GMP peptide API production . The Trt group's stability under mild acid conditions ensures compatibility with 2-CTC resin-based fragment synthesis, where Mtt-protected Gln would undergo premature deprotection . Multi-tonne commercial availability (≥3 tonnes/month) with ≥99% HPLC purity provides supply-chain assurance for commercial-scale manufacturing [2].

Synthesis of Aggregation-Prone or 'Difficult' Peptide Sequences Requiring High-Concentration Coupling

For peptide sequences containing β-sheet-forming motifs or sterically hindered Gln residues, the superior DMF solubility of Fmoc-Gln(Trt)-OH (demonstrated at ~305 mg/mL, far exceeding that of Fmoc-Gln-OH) enables coupling at the higher concentrations (0.2–0.5 M) often required to drive difficult acylations to completion . The Fields et al. (1991) report explicitly notes that 'incorporation of trityl side-chain protection for Fmoc-Asn and Fmoc-Gln further enhances coupling efficiencies in difficult sequences' when used with HBTU activation [3]. For sequences where Gln is followed by a sterically hindered residue (Val, Ile, Thr), the combination of high solubility and HBTU/DIC activation with Fmoc-Gln(Trt)-OH reduces or eliminates the need for double couplings.

Peptide Synthesis Requiring Carbodiimide Activation Where Unprotected Gln Would Generate Nitrile Impurities

In synthesis protocols where carbodiimide reagents (DIC, DCC) are the coupling reagents of choice—whether for cost reasons, compatibility with microwave-assisted SPPS, or established validated methods—Fmoc-Gln(Trt)-OH is essentially mandatory. The Trt group physically prevents dehydration of the side-chain carboxamide to the γ-nitrile, a side reaction that is well-characterized for unprotected Fmoc-Asn-OH and Fmoc-Gln-OH under carbodiimide activation [4][5]. This is particularly critical for long peptides (>30 residues) where even low-level nitrile impurities accumulate across multiple Gln/Asn residues, and for peptides destined for biological assays where nitrile-modified impurities may exhibit altered receptor binding or immunogenicity.

Convergent Fragment Condensation Strategies Requiring Global Final Deprotection

When peptides are assembled via convergent fragment condensation—as in the semaglutide Fragment-4 approach—the side-chain protecting groups on internal residues must survive fragment synthesis, HPLC purification, and fragment coupling steps, only to be removed in a single final global TFA treatment. Fmoc-Gln(Trt)-OH is the optimal Gln building block for this strategy because its Trt group remains intact through all intermediate manipulations (including mildly acidic HPLC mobile phases and fragment activation conditions) and is quantitatively removed alongside tBu, Boc, and Pbf groups during the 95% TFA final cleavage [6]. The more acid-labile Fmoc-Gln(Mtt)-OH would suffer partial deprotection during fragment handling, compromising the purity of the final convergent assembly .

Quote Request

Request a Quote for Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.